
1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate
説明
“1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate” is a chemical compound with the linear formula C13H23NO5 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of sodium hydride in N,N-dimethyl-formamide at 20℃ for 14 hours under an inert atmosphere . Another method involves the use of n-butyllithium and diisopropylamine in tetrahydrofuran and hexane at temperatures ranging from -65 to -20℃ for 1 hour under an inert atmosphere .Molecular Structure Analysis
The molecular structure of “1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate” is represented by the formula C13H23NO5 . The InChI Code is 1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of sodium hydride with the compound in N,N-dimethyl-formamide, followed by the reaction with iodomethane . The compound can also react with n-butyllithium and diisopropylamine in tetrahydrofuran and hexane .科学的研究の応用
Synthesis of Biologically Active Compounds
This compound can be used as a precursor in the synthesis of biologically active compounds . For instance, it can be used to synthesize indole derivatives, which have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Building Blocks for Novel Organic Compounds
Piperazine and N-Boc piperazine derivatives, such as “1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate”, serve as useful building blocks in the synthesis of several novel organic compounds . These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Synthesis of Natural Prenyl Indole Derivatives
The intermediate products involved in the synthesis scheme of this compound are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .
Production of Photovoltaic Materials
This compound can be used in the synthesis of new effective donor blocks. These blocks, when used in various combinations with acceptors and bridges, can lead to the production of new photovoltaic materials . These materials are used in organic solar cells (OSCs), organic light emitting diodes (OLEDs), and organic field effect transistors (OFETs) .
Synthesis of N-Heterocyclic Alkyl Ethers
This compound can be used in the synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction .
Synthesis of Indiacen A and Indiacen B
The compound can be used as a precursor in the synthesis of biologically active natural products like Indiacen A and Indiacen B .
特性
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-hydroxypiperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-10(15)13(17)6-8-14(9-7-13)11(16)19-12(2,3)4/h17H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRDVFZQKGDZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162203 | |
| Record name | 1-(1,1-Dimethylethyl) 4-ethyl 4-hydroxy-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937063-35-9 | |
| Record name | 1-(1,1-Dimethylethyl) 4-ethyl 4-hydroxy-1,4-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937063-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 4-ethyl 4-hydroxy-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

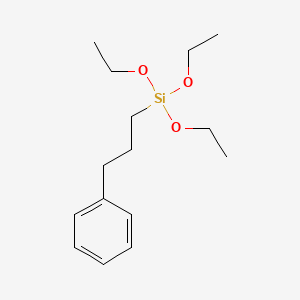

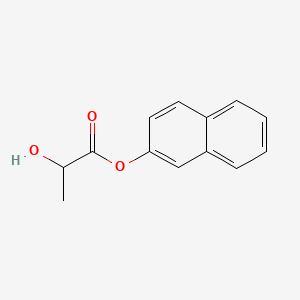
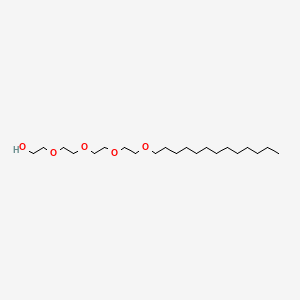

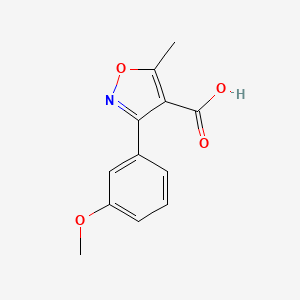
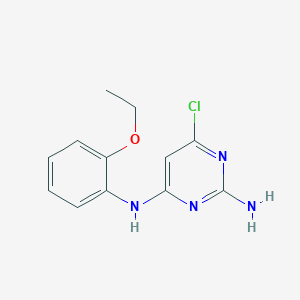
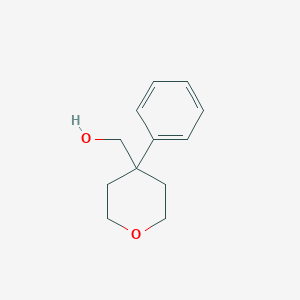


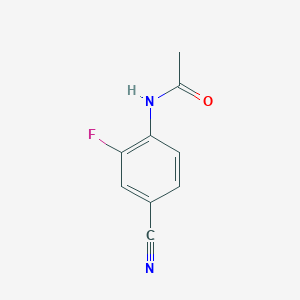
![Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate](/img/structure/B3058957.png)

![N-(4-Bromophenyl)benzo[d]oxazol-2-amine](/img/structure/B3058959.png)